
(3-(2-Methoxy-2-oxoethoxy)-4-methylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2-Methoxy-2-oxoethoxy)-4-methylphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy and a methyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Methoxy-2-oxoethoxy)-4-methylphenyl)boronic acid typically involves the reaction of 4-methylphenylboronic acid with 2-methoxy-2-oxoethyl bromide under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid derivative.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
(3-(2-Methoxy-2-oxoethoxy)-4-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The compound can be reduced to form the corresponding boronic acid derivative with a different oxidation state.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the methoxy group under basic conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the original compound. These products are valuable intermediates in the synthesis of more complex molecules.
科学的研究の応用
Chemistry
In chemistry, (3-(2-Methoxy-2-oxoethoxy)-4-methylphenyl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, which are crucial in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Biology
In biological research, this compound is used as a building block for the synthesis of biologically active molecules. Its ability to form stable complexes with diols makes it useful in the design of enzyme inhibitors and other bioactive compounds.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. These derivatives have shown promise in the treatment of cancer and other diseases due to their ability to inhibit specific enzymes and pathways involved in disease progression.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties make it a valuable additive in the manufacturing of high-performance materials.
作用機序
The mechanism of action of (3-(2-Methoxy-2-oxoethoxy)-4-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to inhibit enzymes that contain active site serine residues, such as proteases and kinases. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the suppression of disease-related pathways, making it a potential therapeutic agent.
類似化合物との比較
Similar Compounds
(3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound shares a similar methoxyphenyl structure but differs in its overall framework and functional groups.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Another compound with a methoxyphenyl group, used in different applications.
Uniqueness
What sets (3-(2-Methoxy-2-oxoethoxy)-4-methylphenyl)boronic acid apart from these similar compounds is its boronic acid group, which imparts unique reactivity and binding properties. This makes it particularly valuable in cross-coupling reactions and as a versatile building block in organic synthesis.
特性
分子式 |
C10H13BO5 |
|---|---|
分子量 |
224.02 g/mol |
IUPAC名 |
[3-(2-methoxy-2-oxoethoxy)-4-methylphenyl]boronic acid |
InChI |
InChI=1S/C10H13BO5/c1-7-3-4-8(11(13)14)5-9(7)16-6-10(12)15-2/h3-5,13-14H,6H2,1-2H3 |
InChIキー |
CTKJPVCUWYNMAL-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)C)OCC(=O)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2H3)methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B15298707.png)

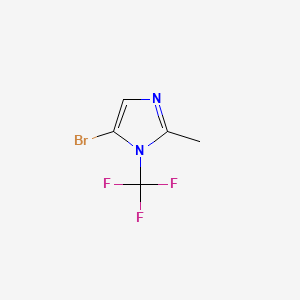
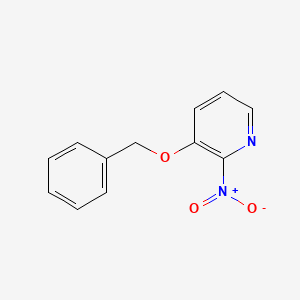
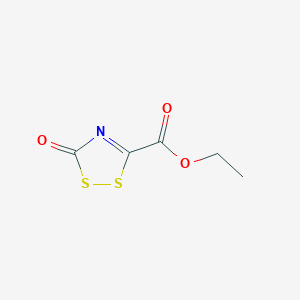
![2-{4-[(1,1-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine hydrochloride](/img/structure/B15298730.png)
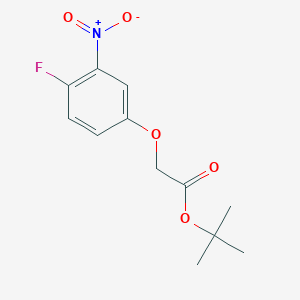


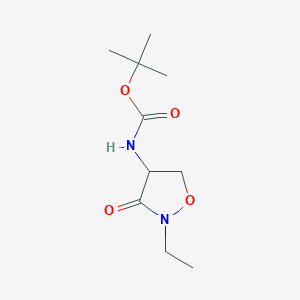


![4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B15298774.png)
![Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15298777.png)
